molecular formula C21H24N4O4 B5317371 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide

4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide

Cat. No. B5317371
M. Wt: 396.4 g/mol
InChI Key: FGHHRJXGWSNTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide, also known as BPN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN is a piperazine derivative that has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor. In neuroscience research, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, resulting in anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments, including its small molecular weight and ease of synthesis. This compound is also stable under standard laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide. One area of research could focus on the development of more potent and selective this compound analogs for use in cancer and neuroscience research. In addition, further studies could investigate the potential use of this compound as an anti-inflammatory and analgesic agent. Finally, research could focus on the development of more efficient synthesis methods for this compound and its analogs.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-cancer, anxiolytic, and antidepressant effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide involves the reaction of 3-nitrobenzoyl chloride with 4-benzylpiperazine in the presence of triethylamine. The resulting product is then treated with 4-oxobutanamide in the presence of sodium hydride to form this compound. The purity of this compound can be increased through recrystallization and column chromatography.

Scientific Research Applications

4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, this compound has been shown to have anxiolytic and antidepressant effects by modulating the serotonergic and dopaminergic systems. In addition, this compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(3-nitrophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(22-18-7-4-8-19(15-18)25(28)29)9-10-21(27)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHRJXGWSNTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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